2-(2-Azidophenyl)-1H-benzimidazole 2-(2-Azidophenyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 29951-97-1
VCID: VC18828832
InChI: InChI=1S/C13H9N5/c14-18-17-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)
SMILES:
Molecular Formula: C13H9N5
Molecular Weight: 235.24 g/mol

2-(2-Azidophenyl)-1H-benzimidazole

CAS No.: 29951-97-1

Cat. No.: VC18828832

Molecular Formula: C13H9N5

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Azidophenyl)-1H-benzimidazole - 29951-97-1

Specification

CAS No. 29951-97-1
Molecular Formula C13H9N5
Molecular Weight 235.24 g/mol
IUPAC Name 2-(2-azidophenyl)-1H-benzimidazole
Standard InChI InChI=1S/C13H9N5/c14-18-17-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)
Standard InChI Key ZENKITZBHJKRPU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=[N+]=[N-]

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(2-Azidophenyl)-1H-benzimidazole consists of a planar benzimidazole ring fused to a phenyl group bearing an azide (-N3_3) substituent at the ortho position. The benzimidazole moiety provides aromatic stability and hydrogen-bonding capacity, while the azide group enables participation in click chemistry reactions . The compound’s IUPAC name is 2-(2-azidophenyl)-1H-benzimidazole, and its canonical SMILES representation is C1=CC=C2C(=N1)C=NC2=C3C=CC=CC3=N4N=N=N4 .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(2-azidophenyl)-1H-benzimidazole generally proceeds via two primary pathways:

Condensation of o-Phenylenediamine

Reaction of o-phenylenediamine with 2-azidobenzaldehyde in acidic conditions yields the target compound. Polyphosphoric acid (PPA) or acetic acid is commonly used as a catalyst . For example, microwave-assisted condensation in ethanol under aerobic conditions enhances reaction efficiency .

Copper-Catalyzed Click Chemistry

The azide group facilitates CuAAC reactions with terminal alkynes, forming 1,2,3-triazole linkages. For instance, 2-(4-azidophenyl)-1H-benzo[d]imidazole reacts with propargyl derivatives in a t-BuOH/H2_2O mixture, catalyzed by Cu(OAc)2_2 and sodium ascorbate . This method achieves high regioselectivity and yields (>90%) .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include N-H stretches (3370–3160 cm1^{-1}), C=N stretches (1600–1620 cm1^{-1}), and azide asymmetric stretches (~2100 cm1^{-1}) .

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Aromatic protons resonate at δ 7.16–7.69 ppm, while the azide proton is absent due to exchange broadening .

    • 13C^{13}\text{C} NMR: Benzimidazole carbons appear at δ 115–150 ppm, with the azide-bearing carbon at δ 125–130 ppm .

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 235.086 ([M+H]+^+) .

Biological Activities and Applications

Antimicrobial Properties

Benzimidazole-azide hybrids exhibit broad-spectrum antimicrobial activity. For example:

  • Antibacterial: Derivatives showed 50–80% inhibition of Escherichia coli and Staphylococcus aureus compared to ciprofloxacin, with MIC values of 6.25–18 μM .

  • Antifungal: Triazole-linked analogs demonstrated superior activity to fluconazole against Candida albicans, attributed to enhanced membrane permeability .

Antiparasitic Activity

In vitro studies against Trichinella spiralis larvae revealed potent anthelmintic effects, with paralysis and death times shorter than albendazole .

Click Chemistry Applications

The azide group enables bioconjugation with alkynes for:

  • Drug Delivery: Functionalization of nanoparticles and polymers .

  • Proteomics: Site-specific labeling of biomolecules .

Recent Research Advances

Dual-Action Hybrids

Youssif et al. synthesized triazole-benzimidazole conjugates with dual antimicrobial and antioxidant activities, achieving 70% radical scavenging at 50 μM .

Computational Studies

DFT calculations predict strong binding to β-tubulin (ΔG = -9.2 kcal/mol) and DNA topoisomerase II (ΔG = -8.7 kcal/mol), validating experimental cytotoxicity .

Green Synthesis

Microwave-assisted methods reduced reaction times from hours to minutes (e.g., 15 minutes vs. 4 hours) .

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